
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one, also known as 3-MMC, is a synthetic cathinone that belongs to the family of amphetamine-like stimulants. It has gained popularity as a recreational drug due to its euphoric and stimulating effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which increases their concentration in the synaptic cleft. This leads to an increase in their activity, resulting in the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in physical activity. Prolonged use of this compound can lead to addiction, as well as adverse effects on the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one has advantages as a research tool due to its ability to increase the release of neurotransmitters in the brain. However, its recreational use has led to legal restrictions on its availability, which limits its use in scientific research.
Orientations Futures
Future research on 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one should focus on its potential therapeutic applications in the treatment of depression, anxiety, and ADHD. It should also investigate the long-term effects of the drug on the cardiovascular and nervous systems, as well as its potential for addiction. Additionally, research should be conducted on the development of new synthetic cathinones with improved therapeutic properties and fewer adverse effects.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has potential therapeutic applications. Its mechanism of action involves the reuptake inhibition of dopamine, norepinephrine, and serotonin, leading to its euphoric and stimulating effects. However, its recreational use has led to legal restrictions on its availability, limiting its use in scientific research. Future research should focus on its potential therapeutic applications and the development of new synthetic cathinones with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one involves the reaction of 3-methylbutanone with 2-thiophen-3-ylpyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Propriétés
IUPAC Name |
3-methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(2)8-13(15)14-6-3-4-12(14)11-5-7-16-9-11/h5,7,9-10,12H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZIKJFPLEVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


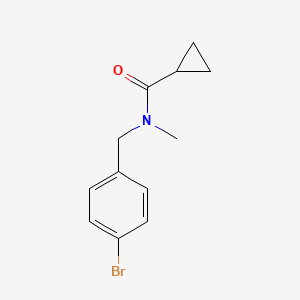

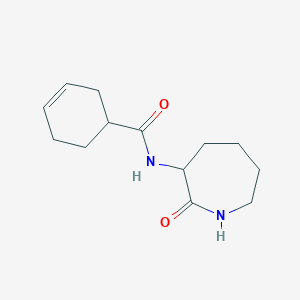

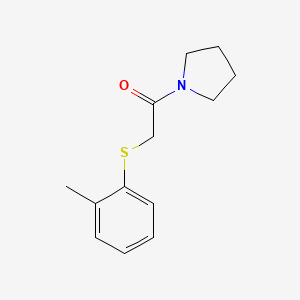
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
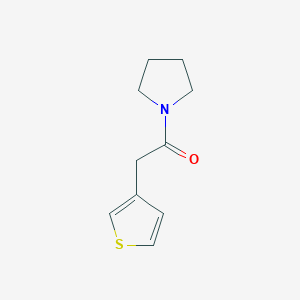
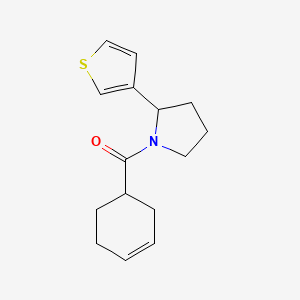
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
